molecular formula C10H14FN3O5 B13414251 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one

Cat. No.: B13414251
M. Wt: 275.23 g/mol
InChI Key: WUUPBJFCMYPJTL-TWOTXZKJSA-N
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Description

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, fluoro, and tetrahydrofuran groups. Its molecular formula is C10H13FN2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a fluorinated pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while nucleophilic substitution can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2-one
  • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2-one
  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one S-oxide

Uniqueness

What sets 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H14FN3O5

Molecular Weight

275.23 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C10H14FN3O5/c1-10(3-15)6(17)5(16)8(19-10)14-2-4(11)7(12)13-9(14)18/h2,5-6,8,15-17H,3H2,1H3,(H2,12,13,18)/t5-,6+,8-,10-/m1/s1

InChI Key

WUUPBJFCMYPJTL-TWOTXZKJSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O)CO

Origin of Product

United States

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